Daptomycin

Übersicht

Beschreibung

Daptomycin is a cyclic lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive organisms . It is sold under the brand name Cubicin among others . Daptomycin was removed from the World Health Organization’s List of Essential Medicines in 2019 . The World Health Organization classifies daptomycin as critically important for human medicine .

Synthesis Analysis

Daptomycin is produced by Streptomyces roseosporus . The synthesis of daptomycin begins with the activation of decanoic acid by DptE, which then transfers the acid onto DptF. The condensation reaction between acid and tryptophan is catalyzed by DptA. Next, under the action of DptA, DptBC, and DptD, the remaining 12 amino acids are condensed and connected to the being synthesized peptide chain in turn .

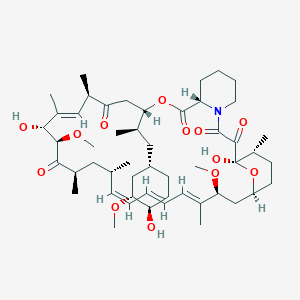

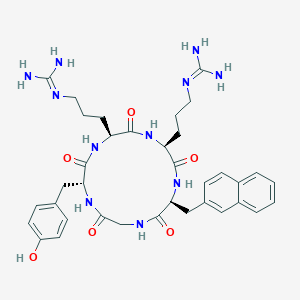

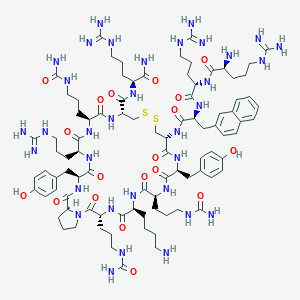

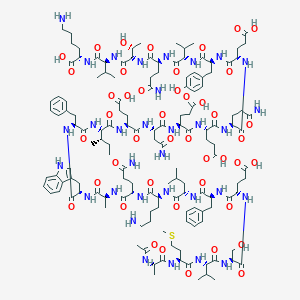

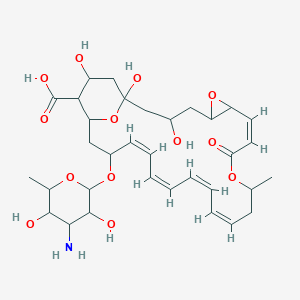

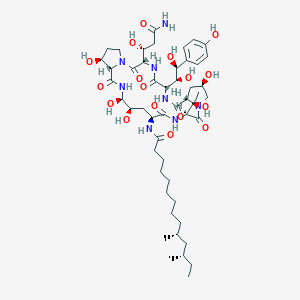

Molecular Structure Analysis

The polypeptide portion of daptomycin consists of 13 amino acid residues, the ten C-terminal of which form a cyclic peptide . The ring is closed by an ester bond, between the alcohol group of threonine 10 and the carboxylic acid group of the C-terminal kynurenine . Daptomycin is classified as a depsipeptide .

Chemical Reactions Analysis

Daptomycin has a unique mechanism of action, disrupting multiple aspects of cell membrane function and inhibiting protein, DNA, and RNA synthesis . It binds to the bacterial cell membranes, causing rapid depolarization of the membrane due to potassium efflux .

Physical And Chemical Properties Analysis

Daptomycin is a trianion at physiological pH, which binds Ca 2+ in a 1:1 stoichiometric ratio to become a monoanion . Calcium-binding facilitates daptomycin’s insertion into bacterial membranes preferentially due to their high content of the acidic phospholipids phosphatidylglycerol (PG) and cardiolipin (CL) .

Wissenschaftliche Forschungsanwendungen

Treatment of Gram-Positive Bacterial Infections

Daptomycin exhibits rapid bactericidal activity against a broad spectrum of Gram-positive organisms, including Vancomycin-Resistant Enterococci (VRE) , Methicillin-Resistant Staphylococcus aureus (MRSA) , and penicillin-resistant streptococci. It is particularly valuable for treating complicated skin and skin structure infections (cSSSIs) caused by these susceptible strains .

Interaction with Lipid Membranes

The unique structure of Daptomycin allows it to interact directly with lipid membrane phospholipids in the presence of divalent ions. This interaction is crucial for its mode of action against bacterial cells and its ability to penetrate immune cells such as neutrophils and macrophages .

Model Membrane Studies

Research involving model membranes has shown that Daptomycin binds to membranes containing phosphatidylglycerol (PG) in a calcium-dependent manner, leading to leakage of solutes through the lipid bilayer. These studies help understand its mechanism of action at a molecular level .

Antibiotic Resistance Impact

Daptomycin has been studied for its impact on antibiotic resistance. The research focuses on how its use affects the development and spread of resistant bacterial strains, which is a significant concern in the medical community .

Systematic Reviews and Meta-Analyses

Systematic reviews and meta-analyses have been conducted to compare the efficacy and safety of Daptomycin with other therapies. These studies provide evidence-based insights into its clinical use and help inform treatment decisions .

Mechanism of Antimicrobial Action

The antimicrobial mechanism of Daptomycin involves reorganizing the bacterial cell membrane, leading to cell death. It functions as a last-resort antibiotic against drug-resistant bacterial infections, highlighting its importance in current medical practice .

Wirkmechanismus

Target of Action

Daptomycin, a cyclic lipopeptide antibiotic, exhibits potent bactericidal activity against Gram-positive organisms, including streptococci, coagulase-negative staphylococci, and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide intermediate Staphylococcus aureus (GISA) . The primary target of Daptomycin is the bacterial cell membrane .

Mode of Action

Daptomycin has a unique mode of action. It binds to the bacterial cell membranes in a calcium-dependent manner . This binding event may occur via interaction with the bacterial membrane lipid, phosphatidylglycerol . Once bound, Daptomycin inserts into the cell membrane, causing rapid depolarization due to potassium efflux . This results in a loss of membrane potential leading to inhibition of protein, DNA, and RNA synthesis .

Biochemical Pathways

Daptomycin disrupts multiple aspects of bacterial cell membrane function . It is proposed that Daptomycin can bind two calcium equivalents and form oligomers . The aggregation of Daptomycin alters the curvature of the membrane, creating holes that leak ions . This causes rapid depolarization, resulting in a loss of membrane potential leading to inhibition of protein, DNA, and RNA synthesis . This disruption of the cell membrane function and the subsequent biochemical pathways leads to bacterial cell death .

Pharmacokinetics

Daptomycin’s pharmacokinetic properties include absorption, distribution, metabolism, and excretion (ADME). It is known that Daptomycin is administered intravenously , indicating that it has 100% bioavailability. The elimination half-life of Daptomycin is between 7 to 11 hours, and it is primarily excreted by the kidneys .

Result of Action

The result of Daptomycin’s action is the rapid, concentration-dependent bacterial death . By disrupting the cell membrane function and inhibiting the synthesis of essential biomolecules like proteins, DNA, and RNA, Daptomycin causes the bacterial cells to die .

Action Environment

The activity of Daptomycin is influenced by environmental factors. For instance, the presence of calcium ions stimulates Daptomycin oligomerization and reduces the overall negative charge of the peptide, facilitating its insertion into bacterial membranes . Furthermore, Daptomycin preferentially localizes in phosphatidylglycerol-rich membrane domains, and mutations affecting phosphatidylglycerol prevalence are linked to Daptomycin resistance .

Safety and Hazards

Daptomycin can cause the breakdown of muscle tissue, which can lead to kidney failure . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Daptomycin is entering a market increasingly crowded with new anti-Gram-positive agents. More work is required to establish those settings where daptomycin and other new compounds offer real advantages over established glycopeptides and over each other . There are increasing reports of daptomycin resistance, in Staphylococcus aureus, Enterococcus faecium and Enterococcus faecalis isolates .

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45+,46+,47+,48+,49+,50-,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAKLVKFURWEDJ-RWDRXURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H101N17O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daptomycin | |

CAS RN |

103060-53-3 | |

| Record name | Daptomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

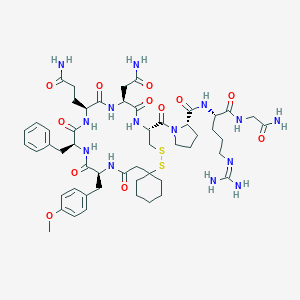

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)